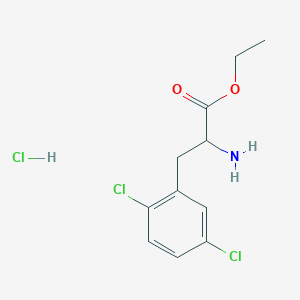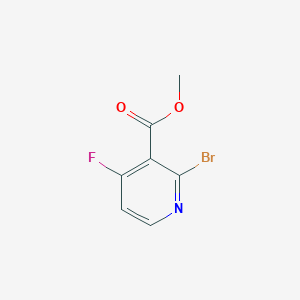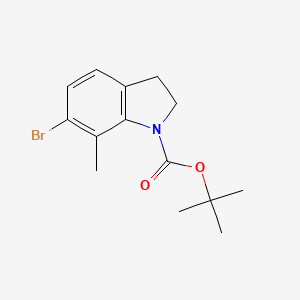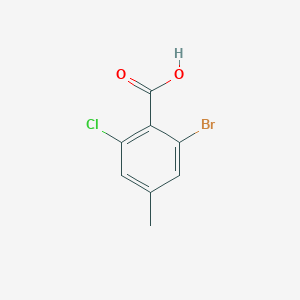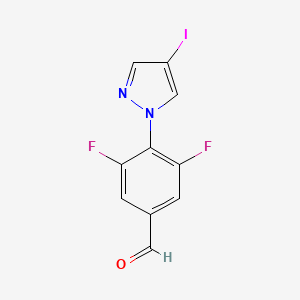
3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with difluoro and iodo-pyrazole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the fluorination of 3,5-diarylpyrazole substrates using electrophilic fluorinating agents like Selectfluor™ in acetonitrile under microwave conditions at 90°C . The iodination step can be achieved using iodine or iodinating reagents under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors for better control over reaction conditions and improved safety.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: The iodo-pyrazole moiety can participate in cross-coupling reactions such as Suzuki or Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Fluorination: Selectfluor™ in acetonitrile.
Iodination: Iodine or iodinating reagents.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts with appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield 3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzoic acid, while reduction would yield 3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzyl alcohol.
Aplicaciones Científicas De Investigación
3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used to study the effects of fluorinated and iodinated aromatic compounds on biological systems, including their interactions with proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Difluoro-4-(4-chloro-1h-pyrazol-1-yl)benzaldehyde
- 3,5-Difluoro-4-(4-bromo-1h-pyrazol-1-yl)benzaldehyde
- 3,5-Difluoro-4-(4-methyl-1h-pyrazol-1-yl)benzaldehyde
Uniqueness
3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H5F2IN2O |
|---|---|
Peso molecular |
334.06 g/mol |
Nombre IUPAC |
3,5-difluoro-4-(4-iodopyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H5F2IN2O/c11-8-1-6(5-16)2-9(12)10(8)15-4-7(13)3-14-15/h1-5H |
Clave InChI |
BEHFHGZOJUAVNT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)N2C=C(C=N2)I)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



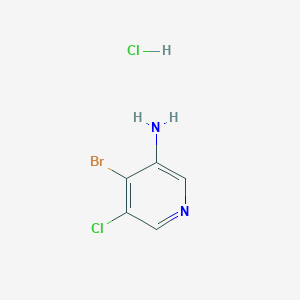
![(1S,6S)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13502872.png)
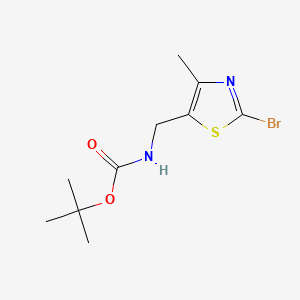
![Tert-butyl 3-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13502887.png)
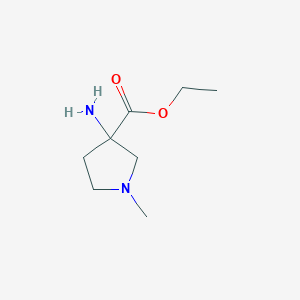
![tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13502895.png)
